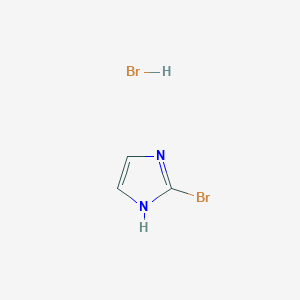

2-Bromo-1H-imidazole hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

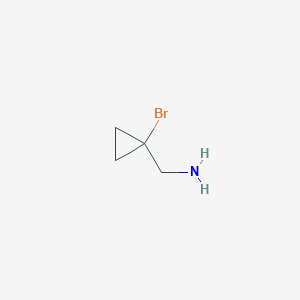

2-Bromo-1H-imidazole hydrobromide is an organic chemical synthesis intermediate . It has a molecular weight of 241.91 and its IUPAC name is 2-(bromomethyl)-1H-imidazole hydrobromide .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies used in these syntheses are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular formula of this compound is C3H4Br2N2 . Its InChI Code is 1S/C4H5BrN2.BrH/c5-3-4-6-1-2-7-4;/h1-2H,3H2, (H,6,7);1H .Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The bonds constructed during the formation of the imidazole are a key focus in the synthesis of these compounds . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 241.91 .Scientific Research Applications

CO2 Capture by Ionic Liquids

A novel ionic liquid, synthesized from 1-butyl imidazole and 3-bromopropylamine hydrobromide, has been shown to capture CO2 efficiently by forming a carbamate salt. This liquid demonstrates comparable efficiency to commercial amine sequestering agents, offering a nonvolatile and water-independent solution for CO2 capture, highlighting its potential in environmental applications (Bates et al., 2002).

Polymer Chemistry

Brominated polymers, derived from commercially available polybutadiene and subsequently functionalized with 1-methyl imidazole, have been used to create water-soluble polyelectrolyte copolymers. These copolymers serve as stabilizers in the heterophase polymerization of styrene and exhibit ionic conducting properties, indicating their utility in material science and engineering (Yuan et al., 2011).

Green Catalysis

Magnetic nanoparticle-supported imidazole tribromide has been developed as a green, mild, and recyclable catalyst for the oxidation of sulfides to sulfoxides using aqueous hydrogen peroxide. This catalyst can be easily recovered and reused, presenting an environmentally friendly alternative for oxidation reactions (Otokesh et al., 2015).

Corrosion Inhibition

Imidazolium-based ionic liquids with 1H-imidazole structure have been synthesized and evaluated for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solution. These studies demonstrate the potential of imidazole derivatives in protecting metal surfaces against corrosion, suggesting their application in industrial maintenance (Subasree & Selvi, 2020).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic rings using reagents like 2, 5-(bromomethyl)-2-iminotetrahydrofuran hydrobromide demonstrates the versatility of bromoimidazole derivatives in creating diverse organic compounds. This application is crucial for pharmaceutical and organic chemistry, where the synthesis of complex molecules is required (Fantin et al., 1993).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, serious eye damage, skin irritation, and is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazoles are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets due to their versatile chemical structure . They are key components in functional molecules used in a diverse range of applications .

Mode of Action

For instance, some imidazole derivatives have been reported to proceed via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Properties

IUPAC Name |

2-bromo-1H-imidazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2.BrH/c4-3-5-1-2-6-3;/h1-2H,(H,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSXETABBHZXPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzenesulfonyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2748942.png)

![3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748946.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748949.png)

![N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2748956.png)

![1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2748959.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)

![ethyl 2-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2748962.png)